molecular formula C18H40N6O2 B8674865 Urea, N,N''-1,6-hexanediylbis[N'-[3-(dimethylamino)propyl]- CAS No. 67879-04-3

Urea, N,N''-1,6-hexanediylbis[N'-[3-(dimethylamino)propyl]-

Cat. No. B8674865
M. Wt: 372.5 g/mol
InChI Key: MBHYWHTXOFGZHE-UHFFFAOYSA-N
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Patent
US04352913

Procedure details

204.3 g of dimethylaminopropylamine are added dropwise to a solution of 168.2 g of hexamethylene diisocyanate in 100 ml of methylene chloride and the mixture is refluxed overnight, in the process of which crystals precipitate. The crystals are filtered with suction at room temperature, washed with CH2Cl2 and dried. Recrystallisation from a mixture of 1000 ml of acetone and 800 ml of ethanol yields 221.0 g (59.3%) of product with a melting point of 159° C. Tritration: 2 equivalents=376.7 g (theory 372.6 g).
Quantity
204.3 g
Type
reactant
Reaction Step One
Quantity
168.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
59.3%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:4][CH2:5][CH2:6][NH2:7])[CH3:3].[CH2:8]([N:17]=[C:18]=[O:19])[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][N:14]=[C:15]=[O:16]>C(Cl)Cl>[N:2]([CH2:4][CH2:5][CH2:6][NH:7][C:15]([NH:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][NH:17][C:18]([NH:7][CH2:6][CH2:5][CH2:4][N:2]([CH3:3])[CH3:1])=[O:19])=[O:16])([CH3:3])[CH3:1]

Inputs

Step One
Name
Quantity
204.3 g
Type
reactant
Smiles
CN(C)CCCN
Name
Quantity
168.2 g
Type
reactant
Smiles
C(CCCCCN=C=O)N=C=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed overnight, in the process of which crystals
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
precipitate
FILTRATION
Type
FILTRATION
Details
The crystals are filtered with suction at room temperature
WASH
Type
WASH
Details
washed with CH2Cl2
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Recrystallisation
ADDITION
Type
ADDITION
Details
from a mixture of 1000 ml of acetone and 800 ml of ethanol

Outcomes

Product
Name
Type
product
Smiles
N(C)(C)CCCNC(=O)NCCCCCCNC(=O)NCCCN(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 221 g
YIELD: PERCENTYIELD 59.3%
YIELD: CALCULATEDPERCENTYIELD 59.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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